An In-depth Technical Guide to 4-Ethoxy-2-nitrophenyl isocyanate
An In-depth Technical Guide to 4-Ethoxy-2-nitrophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Ethoxy-2-nitrophenyl isocyanate (CAS RN: 108128-49-0). This document is intended for professionals in research and development who require detailed technical information for laboratory and industrial applications.
Core Chemical Properties
4-Ethoxy-2-nitrophenyl isocyanate is a substituted aromatic isocyanate. The presence of the highly reactive isocyanate group (-N=C=O), an electron-withdrawing nitro group (-NO2), and an ethoxy group (-OCH2CH3) on the phenyl ring dictates its chemical behavior and potential applications as a building block in organic synthesis. While specific experimental data such as melting and boiling points are not widely reported in the literature, the fundamental properties are summarized below.
Data Presentation: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Registry Number | 108128-49-0 | [1] |
| Molecular Formula | C9H8N2O4 | [2][3] |
| Molecular Weight | 208.17 g/mol | [2] |
| Monoisotopic Mass | 208.0484 Da | [3] |
| Predicted XlogP | 2.9 | [3] |
| Physical Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Reactivity and Stability
The dominant feature of this molecule is the isocyanate functional group, which is a potent electrophile. The carbon atom of the isocyanate is highly susceptible to attack by nucleophiles.
Key Reactivity Points:
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Reaction with Nucleophiles: It readily reacts with alcohols to form carbamates, with amines to form ureas, and with water to form an unstable carbamic acid, which decomposes to the corresponding aniline (4-Ethoxy-2-nitroaniline) and carbon dioxide. This moisture sensitivity is a critical handling consideration.
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Stability: Like most isocyanates, it is moisture-sensitive and should be stored in a dry, inert atmosphere (e.g., under nitrogen) to prevent degradation. Elevated temperatures can promote polymerization.
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Hazardous Reactions: Vigorous and exothermic reactions can occur with strong nucleophiles. Upon combustion, it may produce hazardous gases such as carbon oxides and nitrogen oxides.
The general reactivity with nucleophiles is a cornerstone of its application in synthesis and is illustrated in the diagram below.
Experimental Protocols: Synthesis
The primary method for synthesizing aryl isocyanates is through the phosgenation of the corresponding primary aniline. In this case, 4-Ethoxy-2-nitrophenyl isocyanate would be synthesized from 4-Ethoxy-2-nitroaniline.
Precursor: 4-Ethoxy-2-nitroaniline (CAS RN: 616-86-4)
General Synthesis Protocol (Phosgenation):
This protocol is a representative procedure based on the well-established synthesis of isocyanates from anilines using phosgene or a phosgene equivalent.
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Reaction Setup: A solution of the precursor, 4-Ethoxy-2-nitroaniline, is prepared in an inert, dry solvent (e.g., toluene or ethyl acetate) within a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet tube. The system must be maintained under a dry, inert atmosphere.
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Phosgenation: A solution of phosgene (COCl2) in the same solvent is slowly added to the aniline solution at a controlled temperature. Alternatively, a stream of phosgene gas can be bubbled through the solution. The reaction is typically performed in the presence of a base (like pyridine) to neutralize the HCl byproduct on a lab scale.
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Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting aniline.
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Workup: Upon completion, the reaction mixture is typically heated to ensure the conversion of any intermediate carbamoyl chloride to the final isocyanate product. The solvent is then removed under reduced pressure.
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Purification: The crude product is purified, often by vacuum distillation or recrystallization from a dry, non-polar solvent (e.g., hexane or carbon tetrachloride), to yield the pure 4-Ethoxy-2-nitrophenyl isocyanate.
The logical workflow for this synthesis is depicted in the following diagram.
